molecular formula C10H14N2O B15312072 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine

5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine

Cat. No.: B15312072
M. Wt: 178.23 g/mol
InChI Key: FLSUYQWWCLNYFA-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine: is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine-3-ol in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Coupling Agent: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in DMF with various electrophiles at room temperature.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Piperidine derivatives

    Substitution: Functionalized azetidine derivatives

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole
  • 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
  • 5-[(Azetidin-3-yloxy)methyl]-2-methylpyrimidine

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(4-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3

InChI Key

FLSUYQWWCLNYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)COC2CNC2

Origin of Product

United States

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